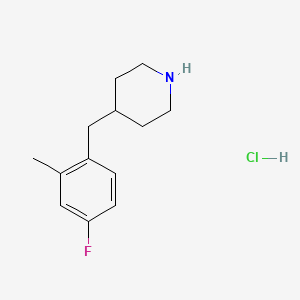

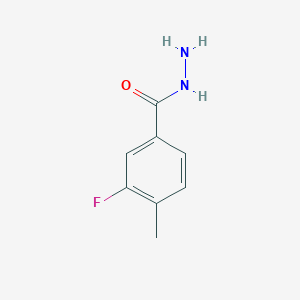

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The specific structure of this compound suggests potential biological activity, possibly interacting with various receptors or enzymes within the body.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the cyclization of imines with an allylsilane side-chain followed by palladium-catalyzed cross-coupling with organoboronic acids under oxygen . Another method includes the Grignard reaction of halogenated benzene derivatives with pyridine aldehydes, followed by deoxygenation and ring saturation using a palladium on carbon catalyst . These methods provide a framework for the synthesis of "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" by substituting the appropriate halogenated benzene and side-chain groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, was characterized, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . This information can be extrapolated to predict the conformation of "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride," which may also exhibit a chair conformation with substituents affecting its overall geometry and intermolecular interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, which can modify their chemical properties and biological activity. For example, the introduction of a bulky moiety in the para position of benzamide derivatives can significantly increase anti-acetylcholinesterase activity . Similarly, the introduction of substituents on the benzyl group of piperidine can lead to compounds with potent 5-HT2 antagonist activity . These reactions are relevant for the modification and optimization of "4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" for potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and log P values, can be determined experimentally. The log P values of halogenated piperidines were estimated using HPLC analysis, which is crucial for understanding the compound's lipophilicity and, consequently, its pharmacokinetic profile . The crystal structure analysis provides insights into the compound's solid-state properties, such as hydrogen bonding patterns and molecular conformation . These properties are essential for the formulation and delivery of the compound as a potential drug.

科学的研究の応用

HIV-1 Inhibition

A series of novel 1,4-disubstituted piperidine/piperazine derivatives were synthesized and evaluated for their in vitro activities against HIV-1 infection. These compounds demonstrated potent anti-HIV-1 activities, with one notable N-(4-Fluoro-benzyl)piperazine analog showing similar potency to TAK-220 hydrochloride but with significantly better water solubility and oral bioavailability, suggesting its potential as a lead for new anti-HIV-1 therapies (Dong et al., 2012).

Synthesis Methods

Methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, including deuterated versions, were developed. These methods involve Grignard reactions, showcasing an approach to modify the structural backbone for potential use in medicinal chemistry and tracer studies (Proszenyák et al., 2005).

Aurora Kinase Inhibition

Compounds, including a derivative with a structural resemblance to 4-(4-Fluoro-2-methyl-benzyl)-piperidine, have been identified as inhibitors of Aurora A kinase, suggesting their utility in cancer treatment. These findings highlight the role of specific piperidine derivatives in targeting enzymes critical for cell division and cancer progression (ヘンリー,ジェームズ, 2006).

Muscarinic Acetylcholine Receptors

A study on the synthesis, 18F-labeling, and biological evaluation of benzilates based on the piperidyl and pyrrolidyl scaffolds for PET imaging of muscarinic acetylcholine receptors. These compounds, including those with a 4-(4-fluorobenzyl)piperidine moiety, show promise as in vivo ligands for imaging studies, demonstrating the application of piperidine derivatives in neuroimaging and the study of neurotransmitter systems (Skaddan et al., 2000).

特性

IUPAC Name |

4-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBCBDICBXABSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588789 |

Source

|

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride | |

CAS RN |

1171960-54-5 |

Source

|

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)